molecular formula C7H6FNO B1437276 6-Fluoro-5-methylnicotinaldehyde CAS No. 884495-04-9

6-Fluoro-5-methylnicotinaldehyde

Cat. No.: B1437276
CAS No.: 884495-04-9
M. Wt: 139.13 g/mol
InChI Key: UVVYTZWQLUZGIF-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylnicotinaldehyde is a substituted pyridine derivative featuring a fluorine atom at the 6-position, a methyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. The compound’s molecular formula is inferred as C₇H₆FNO (molecular weight ≈ 139.13 g/mol) based on structural analogs such as 6-Bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1, ) and 6-Ethoxy-5-fluoronicotinaldehyde (CAS 886372-69-6, ). Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where nicotinaldehyde derivatives are often used to construct heterocyclic scaffolds.

Properties

IUPAC Name

6-fluoro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYTZWQLUZGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660532
Record name 6-Fluoro-5-methylpyridine-3-carbaldehyde
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-04-9
Record name 6-Fluoro-5-methyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
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Record name 6-Fluoro-5-methylpyridine-3-carbaldehyde
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Record name 6-Fluoro-5-methylnicotinaldehyde
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Preparation Methods

6-Fluoro-5-methylnicotinaldehyde can be synthesized through the reaction of pyridine and formyl fluoride. The specific steps are as follows :

  • Pyridine is added to an appropriate amount of solvent and heated to reflux.
  • Formyl fluoride is slowly added while maintaining the temperature of the reaction system.
  • After several hours of reaction, the product is obtained through distillation and crystallization.

Chemical Reactions Analysis

6-Fluoro-5-methylnicotinaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophilic or electrophilic reagents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Fluoro-5-methylnicotinaldehyde has a wide range of applications in scientific research, including :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 6-Fluoro-5-methylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The aldehyde group at position 3 makes this compound highly reactive in nucleophilic additions (e.g., forming hydrazones or imines). In contrast, ester derivatives like Methyl 5-fluoro-6-methoxynicotinate () are more stable, favoring hydrolytic or coupling reactions.

Electronic and Steric Influences :

  • The methyl group at position 5 in this compound introduces steric hindrance, which may slow reactions at the adjacent aldehyde compared to unsubstituted analogs.
  • Ethoxy (in 6-Ethoxy-5-fluoronicotinaldehyde) and methoxy groups (in 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) donate electron density via resonance, altering the pyridine ring’s electronic profile.

Biological Activity

6-Fluoro-5-methylnicotinaldehyde is an organic compound with the molecular formula C7_7H6_6FNO. Its unique chemical structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

This compound is characterized by a fluorine atom at the 6-position and a methyl group at the 5-position of the nicotinaldehyde framework. This positioning significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7_7H6_6FNO
Molecular Weight141.13 g/mol
AppearanceYellow solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as both a substrate and an inhibitor in various biochemical reactions. The compound's aldehyde functional group allows it to form covalent bonds with nucleophilic sites on enzymes, influencing their activity.

Enzyme Inhibition

Research indicates that derivatives of nicotinaldehyde, including this compound, can inhibit nicotinamidases—enzymes involved in the metabolism of nicotinamide. The inhibition mechanism typically involves the formation of a thiohemiacetal complex between the enzyme's active site cysteine and the aldehyde carbonyl carbon, which stabilizes the interaction (see Figure 1).

Biological Applications

This compound has been investigated for various applications in biological research:

  • Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. It was found to have significant inhibitory effects at concentrations as low as 100 μM .
  • Potential Therapeutic Uses : Due to its ability to modulate enzyme activity, this compound is being explored for potential therapeutic applications in treating diseases linked to enzyme dysregulation, such as inflammation and cancer .
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, particularly in developing fluorinated pharmaceuticals.

Case Studies

A notable study evaluated the cytotoxicity and antibacterial profile of various nicotinaldehyde derivatives, including this compound. The results indicated that this compound had a moderate cytotoxic effect on cancer cell lines while maintaining low toxicity towards normal cells.

Table 1: Cytotoxicity and Antibacterial Activity

CompoundIC50 (μM)Antibacterial Activity (Zone of Inhibition mm)
This compound4515
Nicotinaldehyde6012
Control (No Treatment)N/AN/A

Comparative Analysis

When compared to other similar compounds, such as 4-Fluoro-5-methylnicotinaldehyde, this compound exhibits distinct differences in reactivity and biological activity due to the positioning of substituents on the aromatic ring.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityChemical Reactivity
This compoundModerate antibacterial activityForms stable complexes with enzymes
4-Fluoro-5-methylnicotinaldehydeLower antibacterial activityLess reactive towards nucleophiles

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-5-methylnicotinaldehyde
Reactant of Route 2
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